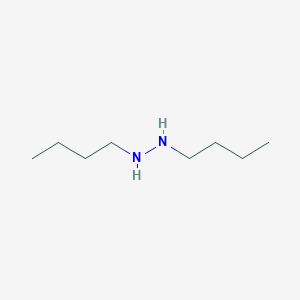

1,2-Dibutylhydrazine

Descripción

1,2-Dibutylhydrazine (C₈H₂₀N₂) is a hydrazine derivative featuring two butyl (-C₄H₉) groups attached to the hydrazine backbone at the 1 and 2 positions. Structurally, it belongs to the class of dialkylhydrazines, characterized by their nitrogen-nitrogen single bond and alkyl substituents. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and ability to form coordination complexes .

Propiedades

Número CAS |

1744-71-4 |

|---|---|

Fórmula molecular |

C8H20N2 |

Peso molecular |

144.26 g/mol |

Nombre IUPAC |

1,2-dibutylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |

Clave InChI |

FEBRIAPYLGMZSR-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC |

SMILES canónico |

CCCCNNCCCC |

Otros números CAS |

1744-71-4 |

Números CAS relacionados |

78776-28-0 (dihydrochloride) |

Sinónimos |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1,2-dibutylhydrazine and related hydrazine derivatives:

Key Comparative Insights

Structural Impact on Physicochemical Properties

- Alkyl vs. Aryl Substituents : this compound’s alkyl chains enhance lipophilicity compared to aromatic analogs like 1,2-diphenylhydrazine. This property may influence its bioavailability and environmental persistence .

- Steric Effects : Bulky substituents (e.g., butyl) reduce reactivity in coordination chemistry compared to smaller groups (e.g., acetyl), as seen in 1,2-diacetylhydrazine’s use as a ligand .

Toxicological Profiles Carcinogenicity: Alkylhydrazines (e.g., 1,2-diethylhydrazine) are potent carcinogens due to metabolic activation into DNA-alkylating agents. Neurotoxicity: Short-chain derivatives like 1,1-dimethylhydrazine exhibit acute neurotoxic effects, whereas longer-chain analogs (e.g., butyl) may accumulate in fatty tissues, leading to chronic exposure risks .

Applications Industrial Use: 1,2-Diethylhydrazine’s volatility makes it suitable for rocket fuels, while 1,2-diphenylhydrazine’s stability favors dye manufacturing . Pharmaceutical Potential: 1,2-Diacetylhydrazine’s chelating ability is exploited in antimicrobial agents, suggesting similar opportunities for this compound in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.